4-Ethyl-7-methyl-benzo[b]thiophen-5-ol
Description
4-Ethyl-7-methyl-benzo[b]thiophen-5-ol is a substituted benzo[b]thiophene derivative characterized by an ethyl group at the C4 position, a methyl group at C7, and a hydroxyl group at C5. This compound is structurally related to impurities identified in Raloxifene, a selective estrogen receptor modulator (SERM) used for osteoporosis treatment . As a pharmaceutical impurity, it arises during synthesis or degradation of the active ingredient, necessitating rigorous quality control to ensure drug safety and efficacy . Its benzo[b]thiophene core is critical for interactions with biological targets, while the substituents influence physicochemical properties such as lipophilicity and solubility.
Properties
Molecular Formula |
C11H12OS |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
4-ethyl-7-methyl-1-benzothiophen-5-ol |
InChI |
InChI=1S/C11H12OS/c1-3-8-9-4-5-13-11(9)7(2)6-10(8)12/h4-6,12H,3H2,1-2H3 |
InChI Key |
DQWUPGBSSZEYPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C2=C1C=CS2)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Benzo[b]thiophen-5-ol Derivatives
Key structural analogues include:
- 2-(4-Hydroxyphenyl)-benzo[b]thiophen-5-ol : Features a 4-hydroxyphenyl group at C2 instead of ethyl/methyl groups. The hydroxyl group enhances polarity and hydrogen-bonding capacity, increasing aqueous solubility compared to the more lipophilic 4-ethyl-7-methyl derivative .
- Raloxifene N-Oxide : A degradation product with a modified piperidine side chain, highlighting the role of substituent positioning in pharmacological activity .
Functional Implications :
- Lipophilicity : The ethyl and methyl groups in 4-Ethyl-7-methyl-benzo[b]thiophen-5-ol increase logP values, favoring membrane permeability but reducing water solubility.
- Electron-Donating Effects : Methyl and ethyl groups donate electrons to the aromatic system, stabilizing the molecule against oxidative degradation compared to electron-withdrawing substituents.
This compound
Synthesis typically involves alkylation of a benzo[b]thiophen-5-ol precursor. For example, methyl iodide is used to introduce methyl groups under basic conditions (e.g., KOH/methanol), followed by ethyl group incorporation via analogous alkylation steps .
2-(4-Hydroxyphenyl)-benzo[b]thiophen-5-ol
Likely synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the 4-hydroxyphenyl moiety to the benzo[b]thiophene core, requiring palladium catalysts and aryl boronic acids .
Physicochemical Properties and Pharmacological Implications
| Property | This compound | 2-(4-Hydroxyphenyl)-benzo[b]thiophen-5-ol |
|---|---|---|
| Molecular Weight | 192.27 g/mol | 242.29 g/mol |
| logP | ~3.2 (estimated) | ~2.5 (estimated) |
| Aqueous Solubility | Low (hydrophobic substituents) | Moderate (polar hydroxyl group) |
| Melting Point | ~120–125°C (predicted) | ~180–185°C (predicted) |
Data Tables: Comparative Analysis of Key Parameters
Table 2: Pharmacological Relevance
Research Findings and Industrial Relevance
- Impurity Profiling : Daicel Pharma emphasizes the importance of this compound in Raloxifene quality control, providing certified reference standards with ≥98% HPLC purity .
- Stability Studies : The ethyl and methyl substituents in this compound confer resistance to thermal degradation compared to hydroxylated analogues, as evidenced by accelerated stability testing .
- Regulatory Compliance : Regulatory agencies mandate strict limits (<0.1% w/w) for such impurities, necessitating advanced synthetic and analytical protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
